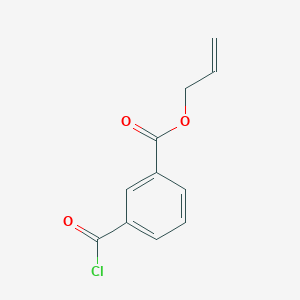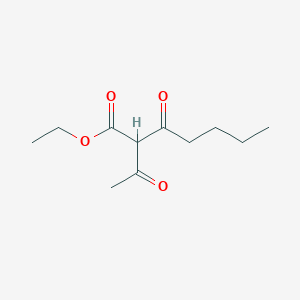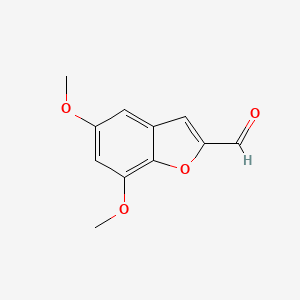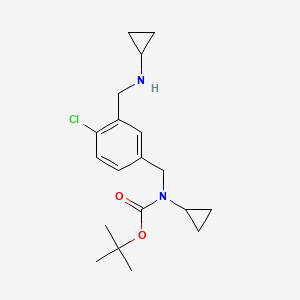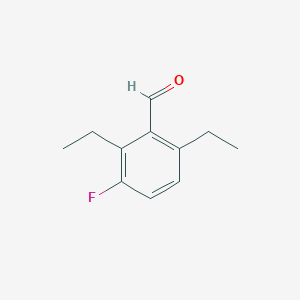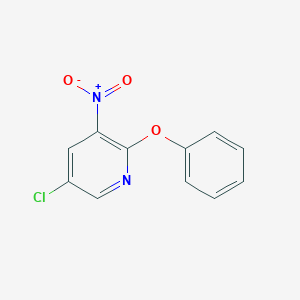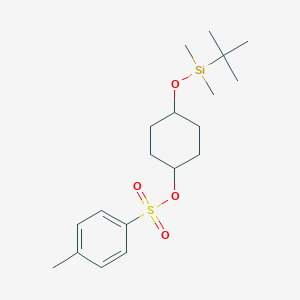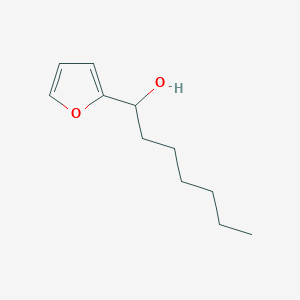
alpha-n-Hexylfurfuryl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-n-Hexylfurfuryl alcohol is an organic compound characterized by the presence of a furan ring attached to a heptanol chain The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: alpha-n-Hexylfurfuryl alcohol can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with heptanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum on carbon are commonly employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: alpha-n-Hexylfurfuryl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Formation of 1-(2-furyl)-1-heptanone.
Reduction: Formation of 1-(2-furyl)-1-heptanol derivatives.
Substitution: Formation of various substituted furans.
Aplicaciones Científicas De Investigación
alpha-n-Hexylfurfuryl alcohol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-n-Hexylfurfuryl alcohol involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, influencing the compound’s biological activity. For example, it may interact with enzymes or receptors, modulating their function and leading to specific physiological effects.
Comparación Con Compuestos Similares
- 1-(2-Furyl)-1-hexanol
- 1-(2-Furyl)-1-octanol
- 2-Furylmethanol
Comparison: alpha-n-Hexylfurfuryl alcohol is unique due to its specific heptanol chain length, which can influence its chemical reactivity and biological activity. Compared to shorter or longer chain analogs, this compound may exhibit distinct properties, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(furan-2-yl)heptan-1-ol |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-10,12H,2-5,7H2,1H3 |
Clave InChI |
VAQHAZJXEIUTLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C1=CC=CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


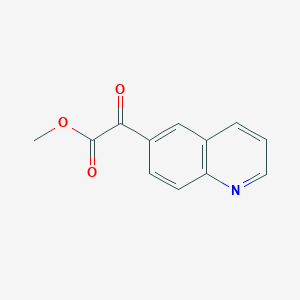
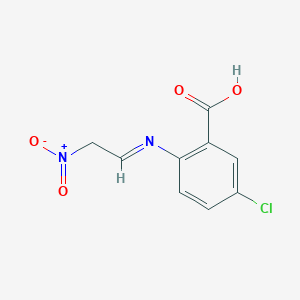
![1-Acetyl-piperidine-4-carboxylic acid [2-(4-fluoro-phenyl)-2-oxo-ethyl]amide](/img/structure/B8285488.png)
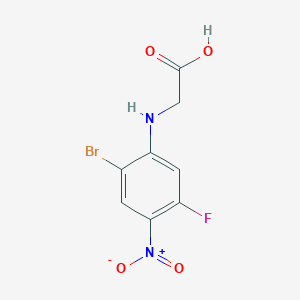
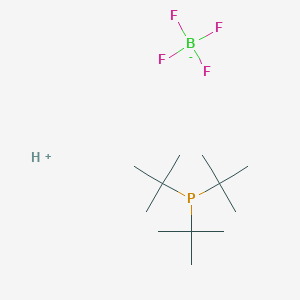
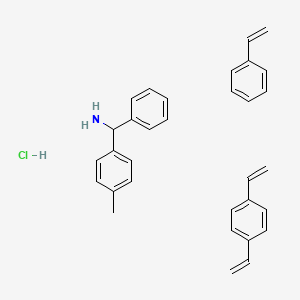
![2-Vinyl-4H-1,3-thiazolo[5,4-c]isoquinolin-5-one](/img/structure/B8285528.png)
